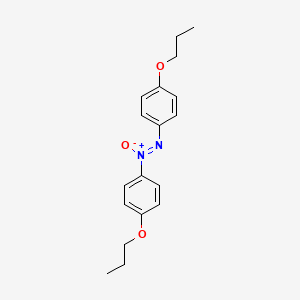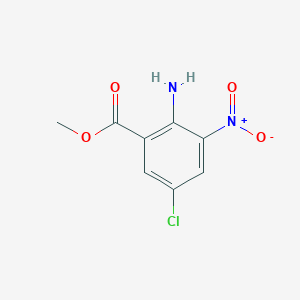
4,4'-Dipropoxazoxibenceno
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Pantallas de Cristal Líquido (LCD)
4,4'-Dipropoxazoxibenceno: se utiliza en el desarrollo de Pantallas de Cristal Líquido (LCD) debido a sus propiedades mesomórficas . La capacidad del compuesto para existir en una mesofase entre los estados sólido y líquido lo hace ideal para controlar la modulación de la luz. Su estabilidad en la fase nemática, con un rango mesomórfico de 115 a 128°C, permite un control preciso en las tecnologías de visualización .
Materiales Electrónicos
En el ámbito de la electrónica, This compound encuentra aplicación como componente en materiales electrónicos, particularmente en cristales líquidos nemáticos utilizados para pantallas electrónicas . Su estructura molecular contribuye a la anisotropía dieléctrica necesaria para el funcionamiento de los dispositivos electrónicos que utilizan tecnología de cristal líquido .
Química Medicinal
Aunque no se utiliza directamente en medicina, los análogos estructurales de This compound son significativos en la química medicinal. Los compuestos con marcos similares se exploran por su potencial como inhibidores de microtúbulos, lo que podría llevar a aplicaciones en terapia contra el cáncer .
Ciencia de los Materiales
This compound: se estudia en la ciencia de los materiales por sus propiedades termodinámicas. La estabilidad térmica y los comportamientos de transición de fase del compuesto son de interés para crear materiales que respondan de forma predecible a los cambios de temperatura, lo cual es crucial para los sensores térmicos y otros materiales sensibles .
Ciencia Ambiental
La investigación sobre el impacto ambiental de los productos químicos incluye el estudio de compuestos como This compound por su potencial como alternativas ambientalmente benignas a sustancias más dañinas. Su uso en cristales líquidos sugiere una menor huella ambiental en comparación con otros materiales de visualización electrónica .
Almacenamiento de Energía
Aunque This compound en sí mismo no se puede utilizar directamente en el almacenamiento de energía, el estudio de sus propiedades electroquímicas puede informar el desarrollo de nuevos materiales orgánicos para su uso en supercondensadores y baterías. Comprender el comportamiento redox de estos compuestos orgánicos puede conducir a avances en las tecnologías de almacenamiento de energía .
Síntesis Química
En la síntesis química, This compound puede servir como precursor o intermedio. Su estructura molecular permite diversas modificaciones químicas, que se pueden aprovechar para sintetizar una amplia gama de entidades químicas para diferentes aplicaciones .
Química Analítica
Las propiedades físicas y químicas bien definidas del compuesto lo convierten en un candidato para su uso como estándar en técnicas analíticas como la espectroscopia. Se podría utilizar para calibrar instrumentos o como material de referencia en el análisis de mezclas complejas .
Mecanismo De Acción
Target of Action
This compound, also known as Diazene, bis(4-propoxyphenyl)-, 1-oxide, is a complex molecule and its interactions within biological systems are likely to be multifaceted .
Mode of Action
It is known that the strength of interaction between a compound and its targets can vary, with strong electrostatic interactions occurring between permanently charged ionic molecules, and weaker interactions due to hydrogen bonding or induced-dipole interactions . .
Biochemical Pathways
The biochemical pathways affected by 4,4’-Dipropoxyazoxybenzene are not clearly established. In general, a cell’s daily operations are accomplished through the biochemical reactions that take place within the cell. These reactions are turned on and off or sped up and slowed down according to the cell’s immediate needs and overall functions . Without specific information on 4,4’-Dipropoxyazoxybenzene, it is difficult to determine the exact pathways it affects.
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound
Result of Action
Understanding these effects would require detailed studies on the compound’s interaction with its targets and the subsequent cellular responses .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the activity of the compound .
Propiedades
IUPAC Name |
oxido-(4-propoxyphenyl)-(4-propoxyphenyl)iminoazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-3-13-22-17-9-5-15(6-10-17)19-20(21)16-7-11-18(12-8-16)23-14-4-2/h5-12H,3-4,13-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRZFKJUPVCUDMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)OCCC)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23315-55-1 | |
| Record name | Diazene, 1,2-bis(4-propoxyphenyl)-, 1-oxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the molecular packing of Diazene, bis(4-propoxyphenyl)-, 1-oxide in relation to its liquid crystal properties?
A: Diazene, bis(4-propoxyphenyl)-, 1-oxide exhibits a characteristic imbricated packing structure in its solid state, as revealed by X-ray crystallography studies []. This arrangement, where the molecules are partially overlapped like tiles, is crucial for its liquid crystal behavior. The elongated shape of the molecule and the specific interactions between neighboring molecules, influenced by the alkoxy chains, contribute to the formation of an ordered nematic phase upon heating [].
Q2: How does the conformation of Diazene, bis(4-propoxyphenyl)-, 1-oxide influence its intermolecular interactions and overall stability?
A: Theoretical studies employing the Rayleigh-Schrodinger perturbation treatment and CNDO/2 calculations have provided valuable insights into the preferred configurations of Diazene, bis(4-propoxyphenyl)-, 1-oxide []. The calculations suggest a strong preference for face-to-face stacking of the molecules, indicating significant pi-pi interactions between the aromatic rings []. This preferred stacking, along with the alignment of the molecules along their long axis, contributes significantly to the stability of the molecular assembly.
Q3: How does the length of the alkoxy chain in Diazene, bis(4-propoxyphenyl)-, 1-oxide and its analogs affect the molecular packing and mesophase behavior?
A: Comparative structural analysis of Diazene, bis(4-propoxyphenyl)-, 1-oxide with other members of the 4,4′-di-n-alkoxyazoxybenzene series highlights the influence of the alkoxy chain length on molecular packing []. While the benzene ring near the nitroxide group tends to be coplanar due to mesomeric effects, the other ring's tilt angle varies with the alkoxy chain length, allowing for a more compact packing arrangement []. This variation in packing directly impacts the transition temperatures and stability ranges of the observed mesophases.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















